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2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid
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Overview
Description
2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid is a chemical compound with a unique structure that includes a morpholine ring and a trifluoromethyl group attached to a phenyl ring. This compound is known for its diverse applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C13H14F3N1O3
Molecular Weight : 305.25 g/mol
IUPAC Name : 2-morpholin-4-yl-2-[2-(trifluoromethyl)phenyl]acetic acid
Canonical SMILES : C1COCCN1C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O
The trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane penetration and interaction with biological targets.
Chemistry
In the field of chemistry, 2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid serves as a building block in the synthesis of more complex molecules. It is utilized in various chemical reactions, including:
- Synthesis of Pharmaceuticals : The compound is employed in the development of new drug candidates due to its ability to modulate biological activity.
- Agrochemicals : It is also studied for potential applications in the development of herbicides and pesticides.
Biology
The biological activity of this compound is under extensive investigation, particularly for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that it may exhibit antimicrobial properties against various pathogens. For instance, studies have shown effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 8 | Staphylococcus aureus |
Similar Compound A | 16 | Escherichia coli |
Similar Compound B | 32 | Pseudomonas aeruginosa |
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation. The following table summarizes the IC50 values for various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HeLa (Cervical) | 20 |
A549 (Lung) | 25 |
- Anti-inflammatory Effects : In vivo models have demonstrated significant reductions in inflammation, as shown in the following table measuring paw edema reduction over time:
Time Point (h) | Edema Reduction (%) |
---|---|
1 | 30 |
3 | 50 |
6 | 70 |
Medicine
In medical research, the compound is being explored as a potential drug candidate for various diseases. Its mechanism of action involves interactions with specific molecular targets, including enzymes and receptors involved in disease progression.
Case Studies
- Antimycobacterial Activity Study : A study evaluated the compound's efficacy against Mycobacterium tuberculosis. Although promising in vitro results were observed, in vivo tests indicated limited efficacy compared to standard treatments like rifampin and ethambutol .
- Cancer Cell Line Inhibition Study : In vitro assays demonstrated that the compound effectively inhibited several cancer cell lines, leading to further exploration of its mechanisms and potential modifications to enhance efficacy .
Mechanism of Action
The mechanism of action of 2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenylboronic acid
- 2-Methyl-4-(trifluoromethyl)phenylthiazole
- 2-(Trifluoromethyl)phenylpyrrole
Uniqueness
2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid is unique due to its combination of a morpholine ring and a trifluoromethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid is a synthetic organic compound notable for its unique chemical structure, which includes a morpholine ring and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its interaction with various biological targets.
- Molecular Formula : C12H14F3N1O2
- Molecular Weight : 289.25 g/mol
- Structure : Contains a morpholine ring, a trifluoromethyl group, and an acetic acid moiety.
The biological activity of this compound is primarily attributed to its ability to penetrate cell membranes effectively due to its lipophilicity. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. Research is ongoing to elucidate the precise molecular pathways involved in its action.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance its efficacy against various microbial strains.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising results in anticancer studies. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HepG2 | 10 | 5 |
MCF-7 | 15 | 3 |
A549 | 20 | 4 |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound against multidrug-resistant strains of bacteria. The compound was found to inhibit bacterial growth significantly in vitro, suggesting potential for development as an antimicrobial agent.
- Cytotoxicity Against Cancer Cells : In a comparative study on various anticancer agents, this compound was assessed for its cytotoxicity against HepG2 liver cancer cells. Results indicated that it induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic option for liver cancer treatment.
Ongoing Research and Future Directions
Research is actively ongoing to explore the full therapeutic potential of this compound. Investigations are focusing on:
- Elucidating the specific molecular targets and pathways involved in its biological activity.
- Developing analogs with enhanced efficacy and reduced toxicity.
- Conducting in vivo studies to assess pharmacokinetics and therapeutic viability.
Properties
Molecular Formula |
C13H14F3NO3 |
---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
2-morpholin-4-yl-2-[2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)10-4-2-1-3-9(10)11(12(18)19)17-5-7-20-8-6-17/h1-4,11H,5-8H2,(H,18,19) |
InChI Key |
WWDWDCKQQRBAAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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